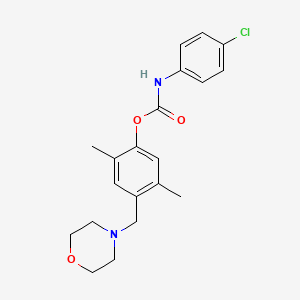

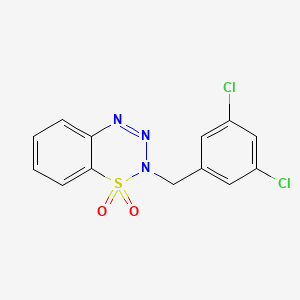

![molecular formula C18H24O3 B3038640 4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol CAS No. 879290-97-8](/img/structure/B3038640.png)

4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol

Overview

Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is reacted. Phenolic compounds, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and oxidation .Physical And Chemical Properties Analysis

Phenolic compounds, which this compound is, have unique physical and chemical properties. They are usually colorless liquids or white solids at room temperature and can be highly toxic and caustic . They form stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .Scientific Research Applications

Anti-Inflammatory Properties

Psoracorylifol A exhibits anti-inflammatory effects. It can modulate inflammatory pathways, potentially benefiting conditions such as arthritis, dermatitis, and other inflammatory disorders. Researchers are exploring its mechanisms of action and potential therapeutic applications .

Antibacterial Activity

Studies suggest that Psoracorylifol A possesses antibacterial properties. It may inhibit the growth of various bacterial strains, making it relevant for developing novel antimicrobial agents .

Antiviral Potential

Research indicates that Psoracorylifol A has antiviral activity. It may interfere with viral replication or entry, making it a candidate for antiviral drug development .

Antioxidant Effects

Psoracorylifol A exhibits antioxidant properties, which can protect cells from oxidative damage. Antioxidants play a crucial role in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Antitumor Activity

Preclinical studies suggest that Psoracorylifol A has antitumor effects. It may inhibit cancer cell growth and induce apoptosis. Researchers are investigating its potential as an adjunct therapy for cancer treatment .

Cardioprotective Effects

Psoracorylifol A shows promise in protecting the cardiovascular system. It may help prevent heart-related conditions by modulating cardiac function and reducing oxidative stress .

In addition to these six applications, Psoracorylifol A’s pharmacological profile includes neuroprotective, immunomodulatory, and antiosteoporotic effects. Further research is needed to establish quality control standards and explore its mechanisms of action . Psoracorylifol A remains an intriguing compound with multifaceted potential for therapeutic applications. 🌿🔬

Mechanism of Action

Target of Action

It’s known that related compounds have shown effects on cardiovascular and inflammatory diseases .

Mode of Action

Psoracorylifol A interacts with its targets, leading to various changes. One possible mechanism of action is that it interacts with ultraviolet light in the epidermis, forming photosensitive fragments of DNA . This interaction has several effects, including slowing down the proliferation of keratinocytes, suppressing the immune skin reaction, and affecting melanocytes, fibroblasts, and endothelial cells .

Biochemical Pathways

It’s known that related compounds have shown effects on various biochemical pathways, leading to anticancer, antiosteoporotic, anti-inflammatory, anti-vitiligo, antibacterial, antiviral, and antidepressant-like effects .

Pharmacokinetics

A study on related compounds showed that they were absorbed into the blood and rapidly distributed to the brain after oral administration .

Result of Action

Related compounds have shown a variety of pharmacological activities, such as anti-inflammatory, antibacterial, antiviral, antioxidant, antitumor, antiosteoporosis, cardioprotective, neuroprotective, and immunomodulatory effects .

Action Environment

It’s known that the compound interacts with ultraviolet light in the epidermis, suggesting that light exposure could potentially influence its action .

properties

IUPAC Name |

4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQGDGCZKMBDA-UKSPMXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)

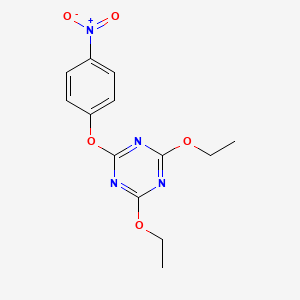

![5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one](/img/structure/B3038560.png)

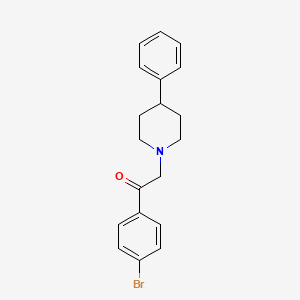

![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)

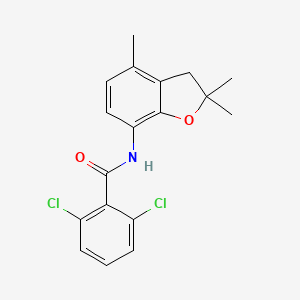

![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)

![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)

![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)

![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)